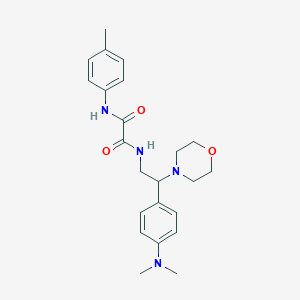

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an oxalamide derivative with a morpholinoethyl group and a dimethylaminophenyl group. Oxalamides are a class of organic compounds containing a functional group with the general structure R-CO-NH-CO-R’. They are amides of oxalic acid .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The presence of the morpholinoethyl and dimethylaminophenyl groups would likely impart specific steric and electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide and amine functional groups. These groups are nucleophilic and could participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Reactivity

- Palladium-Catalyzed Aminocarbonylation : Dimethylformamide (DMF) serves as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of aryl bromides, including those with morpholine and dimethylamino functionalities, facilitating the synthesis of aryl amides under microwave heating. This method provides a convenient alternative for small-scale reactions where direct use of carbon monoxide gas is impractical (Wan et al., 2002).

Chemical Sensors and Probes

- Fluorescent Probe for Hypoxic Cells : A novel fluorescent probe based on a 4-nitroimidazole moiety, incorporating morpholine groups, has been developed for selective detection of hypoxia, demonstrating high selectivity, “Turn-On” fluorescence response, and successful application in imaging the hypoxic status of tumor cells, showcasing the role of morpholine derivatives in biomedical research (Feng et al., 2016).

Medicinal Chemistry

- Neurokinin-1 Receptor Antagonist : Research on compounds containing morpholin-4-yl groups has led to the development of orally active, water-soluble antagonists suitable for clinical administration in treating conditions like emesis and depression, highlighting the therapeutic potential of morpholine derivatives (Harrison et al., 2001).

Material Science

- Copper(II) Complexes for DNA Binding : Binuclear copper(II) complexes bridged by oxalamide ligands and containing morpholine groups have been synthesized, showing potent anticancer activities and DNA-binding capabilities, indicating their potential in developing anticancer therapies (Li et al., 2012).

Fundamental Research on Chemical Stability

- Stability and Rearrangement of Morpholine Derivatives : The oxidative degradation of morpholine core-containing substances has been studied, identifying novel thermal rearrangements and shedding light on stability concerns in pharmaceutical development (Zhao et al., 2004).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(4-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-17-4-8-19(9-5-17)25-23(29)22(28)24-16-21(27-12-14-30-15-13-27)18-6-10-20(11-7-18)26(2)3/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLSYQOVWAIHHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013140.png)

![3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B3013156.png)

![N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B3013159.png)

![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B3013161.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B3013162.png)